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The table below summarizes the frequency and management of myelosuppression observed in recent clinical

trials of onvansertib combination therapies.

Cancer Type

Combination
Therapy

Reported Incidence &
Grade

Reported Management &
Context

Acute Myeloid
Leukemia
(AML)

Metastatic
Colorectal
Cancer
(mCRC)

Onvansertib +
Decitabine or
LDAC [1]

Onvansertib +
FOLFIRI +
Bevacizumab [2]

Most frequent Grades 3 &
4 AEs were hematological
(neutropenia,
thrombocytopenia, anemia)

[1].

Grade 3/4 adverse events
were reported in 62% of
patients [2].

Myelosuppression was
manageable; a maximum
tolerated dose (MTD) was
established for the combination
with decitabine [1].

The combination was deemed
"well tolerated" with a
"manageable toxicity profile" [2].
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Combination Reported Incidence & Reported Management &
Cancer Type

Therapy Grade Context
Metastatic Onvansertib + Most common adverse Combination was "well-
Triple-Negative  Paclitaxel [3] event was tolerated" with a "safe and
Breast Cancer myelosuppression [3]. manageable toxicity profile" [3].
(mTNBC)

Proposed Monitoring and Experimental Workflow

For researchers investigating myelosuppression, the following experimental workflow outlines key
assessment points. Adherence to standard clinical hematological monitoring protocols is recommended for

preclinical-to-clinical translation.

Baseline Hematological Assessment

Cycle 1: Intensive Monitoring

If no Grade >3 event

Subsequent Cycles: Routine Monitoring f Grade >3 myelosuppression

f Grade >3 myelosuppressio

Dose Modification per Protocol

Assess Mechanism of Toxicity
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Frequently Asked Questions for Researchers

What is the clinical evidence that myelosuppression is the primary toxicity of onvansertib? Multiple
phase 1b and 2 clinical trials across different cancer types (AML, mCRC, mTNBC) have consistently
reported that myelosuppression—manifesting as neutropenia, thrombocytopenia, and anemia—is the most
common grade 3/4 adverse event when onvansertib is combined with other myelosuppressive agents [1] [2]

[3]. This supports its classification as a primary, on-target toxicity.

How do pre-clinical models help us understand the mechanism behind this toxicity? In vitro studies on
lung adenocarcinoma (LUAD) cell lines demonstrate that onvansertib induces G2/M cell cycle arrest,
preventing cells from undergoing mitosis [4]. Since hematopoietic progenitor cells are highly proliferative,
they are particularly susceptible to agents that disrupt the cell cycle. This mechanism provides a plausible
explanation for the myelosuppression observed clinically. The diagram below illustrates this mechanism and

its potential experimental assessment.

Are there any known biomarkers to predict the risk or severity of myelosuppression? While no
validated predictive biomarker for myelosuppression is reported in the search results, a key finding from an
AML trial is worth noting: a decrease in mutant circulating tumor DNA (ctDNA) after the first cycle of
onvansertib was associated with clinical response [1]. This suggests that early ctDNA dynamics could be a

useful pharmacodynamic marker in clinical development.

Key Takeaways for Drug Development Professionals

e Primary Toxicity: Myelosuppression is a consistent, on-target, and dose-limiting toxicity for
onvansertib in combination regimens.

¢ Clinical Manageability: Despite its frequency, myelosuppression has been clinically manageable
through dose modifications, allowing for the establishment of recommended Phase 2 doses (RP2Ds)
in multiple trials [1] [3].

¢ Mechanistic Basis: The toxicity is mechanistically linked to the drug's disruption of the cell cycle,
particularly G2/M arrest [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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